3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile
Description
3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a heterocyclic compound featuring:
- A pyridazine core substituted at position 3 with a morpholine group.
- A piperazine linker connecting the pyridazine moiety to a pyrazine-2-carbonitrile group.
Properties
IUPAC Name |
3-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c18-13-14-17(20-4-3-19-14)25-7-5-23(6-8-25)15-1-2-16(22-21-15)24-9-11-26-12-10-24/h1-4H,5-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZXOQDVJTVDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to exhibit antimicrobial and antitubercular activities. Therefore, it is plausible that this compound may also target bacterial cells or specific enzymes within these cells.
Mode of Action
Based on its structural similarity to other antimicrobial and antitubercular agents, it may interfere with essential biochemical processes in the target organisms, leading to their death or growth inhibition.
Comparison with Similar Compounds
Structural Analogs with Piperazine Linkers and Pyridazine/Pyrazine Cores
Compound A : 3-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
- Differences :
- Pyrimidine (two meta N atoms) replaces pyridazine (two adjacent N atoms).
- Additional methyl group at position 6 of the pyrimidine.
- Implications :
- Pyrimidine’s electronic properties may alter binding affinity compared to pyridazine.
- Methyl substitution could enhance lipophilicity but reduce solubility.
Compound B : 3-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile (BF20194)
- Differences :
- Morpholine-carbonyl group replaces the pyridazine-morpholine moiety.
- Dual morpholine units instead of a pyridazine-piperazine system.
- Implications :
- Increased hydrogen-bonding capacity due to carbonyl groups.
- Reduced aromaticity may limit π-π stacking interactions in biological targets.
Compound C : 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile
- Differences :
- Pyridine core replaces pyridazine/pyrazine.
- Thiophene and phenyl substituents instead of morpholine.
- Implications :
- Pyridine’s lower polarity may improve membrane permeability.
- Thiophene introduces sulfur-based interactions but reduces metabolic stability.
Analogs with Carbonitrile Substituents
Compound D : 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile (Fipronil)
- Differences :
- Pyrazole core instead of pyrazine.
- Chloro- and trifluoromethyl groups enhance pesticidal activity.
- Implications :
- Carbonitrile in pyrazole derivatives is critical for insecticidal action via GABA receptor inhibition.
- The target compound’s pyrazine carbonitrile may lack this specificity.
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